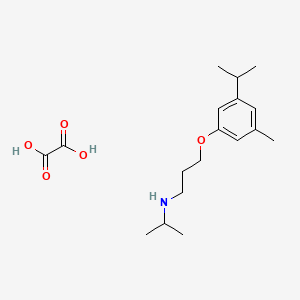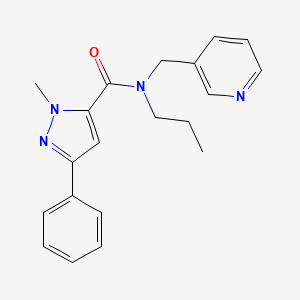![molecular formula C21H25NO6 B4002498 4-[3-(2-biphenylyloxy)propyl]morpholine oxalate](/img/structure/B4002498.png)
4-[3-(2-biphenylyloxy)propyl]morpholine oxalate
Descripción general
Descripción
4-[3-(2-biphenylyloxy)propyl]morpholine oxalate is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.16818752 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Luminescence and Luminescence Sensing
A study explored the synthesis of lanthanide-coordination frameworks using mixed ligand synthesis strategy, focusing on their luminescence properties. These frameworks demonstrated stable and dual-emissive materials, useful in detecting quercetin and Fe3+ ions due to their luminescence quenching capabilities, highlighting their potential in sensing applications (Qi-Wei Xu et al., 2020).
2. Organic Synthesis and Biological Activity
Another research synthesized a morpholine derivative showcasing its structural characterization and its potential as an antibacterial, antioxidant, anti-TB, anti-diabetic agent. This study signifies the role of morpholine derivatives in medicinal chemistry and their biological activities (Mamatha S.V et al., 2019).
3. Nonlinear Optical Materials
Morpholinium oxalate and its derivatives have been investigated for their applications in nonlinear optical materials. A study on morpholinium oxalate crystal structure and its properties revealed its potential in this field, emphasizing the importance of structural optimization for enhancing material properties (R. Bhuvaneswari et al., 2018).
4. Semiconductor Materials
Research on organic-inorganic hybrid semiconductor materials incorporating morpholine and oxalate ligands demonstrated intricate network structures with potential semiconductor properties. These materials show promise for electronic applications due to their unique structural features (Z. Qu et al., 2014).
Propiedades
IUPAC Name |
oxalic acid;4-[3-(2-phenylphenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.C2H2O4/c1-2-7-17(8-3-1)18-9-4-5-10-19(18)22-14-6-11-20-12-15-21-16-13-20;3-1(4)2(5)6/h1-5,7-10H,6,11-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIRWFCXONNAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4002415.png)


![N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B4002431.png)
![3-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4002453.png)
![N-[(benzylamino)(2,4-dichlorophenyl)methylene]-4-morpholinecarbothioamide](/img/structure/B4002454.png)
![1-[2-(2-biphenylyloxy)ethyl]piperidine oxalate](/img/structure/B4002474.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B4002487.png)
![2-{[4-(4-bromo-2-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4002489.png)
![2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4002497.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002501.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4002502.png)

![3-hydroxy-5-iodo-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4002506.png)
